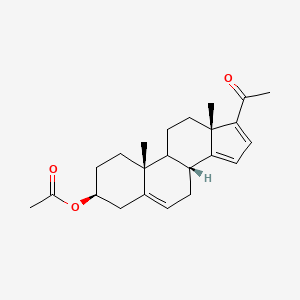![molecular formula C21H31NO8-2 B13862948 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate: is a chemical compound with the molecular formula C₁₇H₂₉NO₄ • 1/2 C₄H₄O₄ and a molecular weight of 369.45 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves the reaction of bisoprolol with ethylating agents under controlled conditions. The process typically includes the following steps:
Desisopropylation: Removal of the isopropyl group from bisoprolol.
Ethylation: Introduction of an ethyl group to the desisopropylated bisoprolol.
Formation of Hemifumarate Salt: The final product is obtained by reacting the ethylated bisoprolol with fumaric acid to form the hemifumarate salt.
Industrial Production Methods: Industrial production of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Use of batch or continuous reactors to carry out the desisopropylation and ethylation reactions.
Purification: Purification of the intermediate and final products using techniques such as crystallization, filtration, and drying.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides and hydroxides.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds, esters, and ethers.
Aplicaciones Científicas De Investigación
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacological studies.
Industry: Utilized in the development of new chemical processes and materials.
Mecanismo De Acción
The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves its interaction with specific molecular targets. The compound acts as a beta-1 adrenergic antagonist, blocking the beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
Comparación Con Compuestos Similares
Bisoprolol: A cardioselective beta-1 adrenergic antagonist used to treat hypertension and heart failure.
Metoprolol: Another beta-1 adrenergic antagonist with similar therapeutic uses.
Atenolol: A beta-1 adrenergic antagonist used for similar indications
Uniqueness: O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-1 adrenergic antagonists .
Propiedades
Fórmula molecular |
C21H31NO8-2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioate;1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H29NO4.C4H4O4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3;5-3(6)1-2-4(7)8/h5-8,14,16,18-19H,4,9-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+ |
Clave InChI |
JZIXBROIPXDFOW-WLHGVMLRSA-L |
SMILES isomérico |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canónico |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


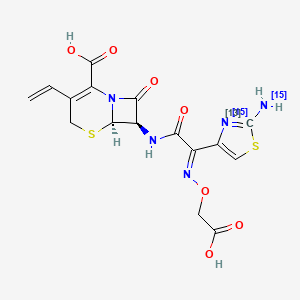
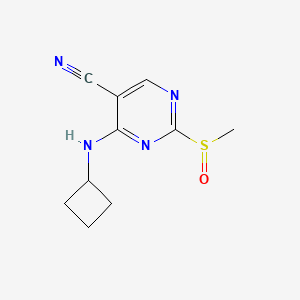
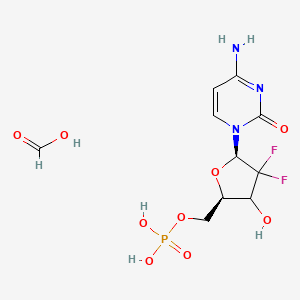

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
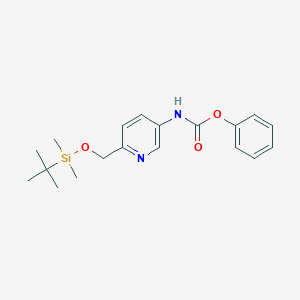
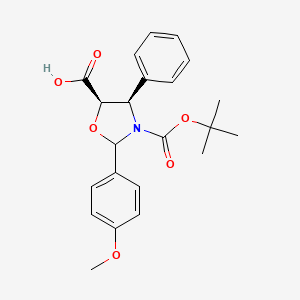

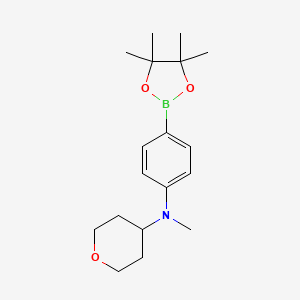
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
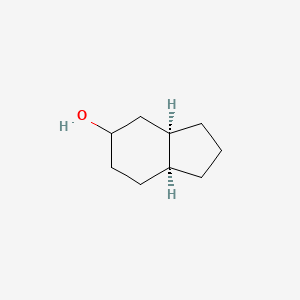
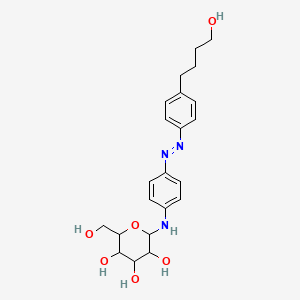
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
